molecular formula C15H24N4O3 B2968302 Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate CAS No. 1987263-34-2

Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B2968302
CAS No.: 1987263-34-2
M. Wt: 308.382
InChI Key: CWWVMMWLIIFBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate is a carbamate-protected piperidine derivative featuring a 4-methyl-3-oxo-dihydropyrazin-2-yl substituent on the piperidine nitrogen. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions. This compound is likely an intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or protease modulators, given the prevalence of piperidine and pyrazinone motifs in drug discovery .

Properties

IUPAC Name

tert-butyl N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)17-11-5-8-19(9-6-11)12-13(20)18(4)10-7-16-12/h7,10-11H,5-6,8-9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWVMMWLIIFBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate is a complex organic compound with the molecular formula C15H24N4O3C_{15}H_{24}N_{4}O_{3} and a molecular weight of 308.38 g/mol. Its structure features a tert-butyl carbamate group linked to a piperidine ring, which is further substituted with a pyrazinone moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound primarily revolves around its role as an inhibitor of various biological pathways. Recent studies indicate that compounds with similar structural motifs can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, a key player in the immune response that regulates interleukin (IL)-1β release. This inhibition is critical in preventing pyroptosis, a form of programmed cell death associated with inflammation .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound can effectively reduce IL-1β release in LPS/ATP-stimulated human macrophages. For instance, one study reported that certain derivatives exhibited concentration-dependent inhibition of IL-1β release, with effective concentrations ranging from 10 µM to 50 µM . The results indicated that modifications to the compound's structure could enhance its anti-inflammatory properties.

Study 1: Inhibition of Pyroptosis

A significant study focused on the anti-pyroptotic effects of this compound and its derivatives. The findings revealed that specific structural modifications could lead to enhanced activity against pyroptosis in macrophages. For example, a derivative demonstrated approximately 39% inhibition of pyroptotic cell death at a concentration of 10 µM .

Study 2: Structural Modulation and Activity Correlation

Another important investigation involved synthesizing various derivatives to assess their biological activity. The study highlighted that certain modifications resulted in compounds capable of preventing about 35% of pyroptotic cell death while decreasing IL-1β levels by approximately 20% . This correlation between structure and activity underscores the importance of chemical modulation in developing effective therapeutic agents.

Data Table: Biological Activity Summary

CompoundConcentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound 11024.919.4
Compound 25029.1-
Compound 31039.220.3
Compound 4-3521

Comparison with Similar Compounds

Comparison with [4-[2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-4-yl)-2-oxo-ethyl]-piperazinyl] tert-butylcarbamate ()

Structural Differences :

  • Core Ring: The target compound uses a piperidine ring, whereas the compared derivative (5a) employs a piperazine ring.
  • Substituent: The target compound’s 4-methyl-3-oxo-dihydropyrazin-2-yl group contrasts with the benzooxazine-2-oxo-ethyl substituent in 5a.

Property Implications :

  • The dihydropyrazin-3-oxo group in the target compound may enhance solubility due to polarity, whereas the benzooxazine in 5a could improve membrane permeability via aromatic hydrophobicity.
Property Target Compound Compound 5a
Core Ring Piperidine Piperazine
Key Substituent Dihydropyrazinone Benzooxazine-ethyl ketone
Solubility (Predicted) Moderate (polar) Low (aromatic)
Synthetic Complexity High (heterocycle) Moderate (coupling)
Comparison with Pyrazolo-Pyrimidinyl Chromenone Carbamate ()

Structural Differences :

  • Heterocyclic System: The target compound’s dihydropyrazinone is simpler than the pyrazolo[3,4-d]pyrimidine-chromenone system in Example 75, which includes fused heterocycles and fluorophenyl groups.
  • Halogenation: The chromenone derivative contains fluorine atoms, enhancing metabolic stability and lipophilicity, whereas the target compound lacks halogens.

Physical Properties :

  • Example 75 has a molecular weight of 615.7 g/mol and a melting point of 163–166°C . The target compound’s molecular weight is estimated to be lower (~350–400 g/mol) due to the absence of bulky aromatic systems.

Functional Role :

  • The chromenone derivative is likely a kinase inhibitor (e.g., PI3K/mTOR), whereas the target compound’s dihydropyrazinone may target enzymes requiring hydrogen-bonding interactions (e.g., dehydrogenases).
Property Target Compound Example 75
Molecular Weight ~350–400 g/mol (est.) 615.7 g/mol
Melting Point Not reported 163–166°C
Key Functional Groups Dihydropyrazinone, Boc Pyrazolo-pyrimidine, Fluorophenyl
Lipophilicity (Predicted) Moderate High (fluorine, aromatics)
Comparison with tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

Structural Differences :

  • N-Substituent: The target compound’s dihydropyrazinone substituent contrasts with the acetyl group in the compared compound. Acetylation reduces amine basicity, whereas the dihydropyrazinone may introduce hydrogen-bonding or chelation sites.

Deprotection Efficiency :

  • Both compounds undergo Boc deprotection under acidic conditions (e.g., HCl/MeOH). However, the dihydropyrazinone group in the target compound may necessitate milder conditions to avoid heterocycle degradation.
Property Target Compound Acetylated Derivative
N-Substituent Dihydropyrazinone Acetyl
Amine Basicity Moderate (heterocycle) Low (acetyl electron withdrawal)
Deprotection Conditions Acidic (risk of side reactions) Standard acidic conditions
Yield (Synthetic) Not reported High (crude: 670 g from 200 g)

Q & A

Q. How can researchers optimize the synthetic yield of tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate?

  • Methodological Answer : To optimize synthesis, focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the use of ion-exchange resins or silica gel chromatography for purification to enhance purity and yield. Employ stepwise monitoring via thin-layer chromatography (TLC) or HPLC to identify intermediate formation. Adjust stoichiometry of reactants (e.g., tert-butyl carbamate precursors and pyrazinone derivatives) to minimize side reactions. Reaction conditions like ice-cooled environments (0–5°C) for exothermic steps can stabilize intermediates and improve selectivity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring substitution patterns and carbamate linkage integrity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns aligned with the expected structure.
  • X-ray Crystallography : For definitive stereochemical confirmation if crystalline derivatives are obtainable.
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthesis byproducts .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for modifying the pyrazinone moiety in this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) can model transition states and energetics for pyrazinone functionalization. Software like Gaussian or ORCA can simulate substituent effects on the 3-oxo-3,4-dihydropyrazin-2-yl group. Pair computational results with experimental validation via kinetic studies (e.g., varying substituents at the 4-methyl position) to refine predictions. Use ICReDD’s integrated approach (computational + experimental feedback) to narrow optimal reaction conditions .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Apply factorial design ( ) to systematically test variables influencing bioactivity (e.g., solvent choice, pH, or cellular assay conditions). For inconsistent results:
  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols.
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., impurity profiles).
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinities, ruling out assay-specific artifacts .

Q. How to design experiments assessing the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses with enzymes/receptors.
  • In Vitro Assays : Fluorescence polarization or FRET-based assays to measure inhibition constants (Ki) for target proteins.
  • Cellular Uptake Studies : Radiolabel the carbamate group (e.g., ¹⁴C) to track intracellular accumulation via scintillation counting.
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS to assess pharmacokinetic liabilities .

Q. What advanced separation techniques purify enantiomers or diastereomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H) for enantiomeric resolution.
  • Supercritical Fluid Chromatography (SFC) : Optimize CO₂/co-solvent ratios for high-resolution separation of diastereomers.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form separable crystalline salts .

Data-Driven Research Questions

Q. How to analyze conflicting spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected carbonyl stretches in IR vs. NMR).
  • Isotopic Labeling : Synthesize ¹⁵N- or ²H-labeled analogs to resolve ambiguous proton couplings in crowded NMR regions.
  • Dynamic NMR Experiments : Variable-temperature NMR to detect conformational exchange broadening signals .

Q. What experimental designs minimize synthetic byproducts in multi-step reactions involving this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use fractional factorial designs to screen critical parameters (e.g., reaction time, catalyst loading).
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to detect byproduct formation in real time.
  • Protecting Group Strategies : Introduce temporary protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during pyrazinone functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.